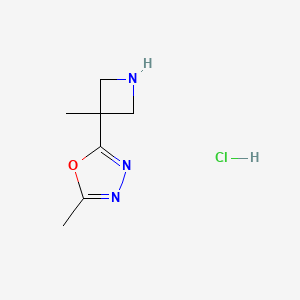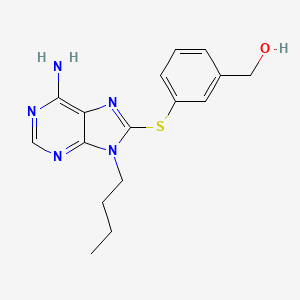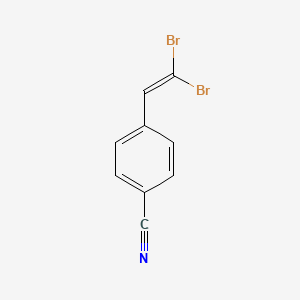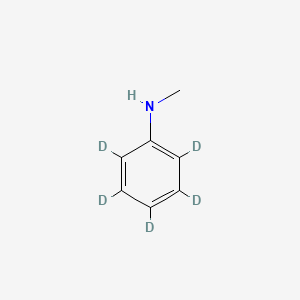
2-Methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 2-metil-5-(3-metilazetidin-3-il)-1,3,4-oxadiazol es un compuesto químico conocido por su estructura única y posibles aplicaciones en varios campos como la química, la biología y la medicina. Este compuesto se caracteriza por la presencia de un anillo oxadiazol, que es un anillo heterocíclico de cinco miembros que contiene átomos de oxígeno y nitrógeno. La presencia del anillo azetidina aumenta aún más su complejidad química y su potencial reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 2-metil-5-(3-metilazetidin-3-il)-1,3,4-oxadiazol normalmente implica los siguientes pasos:
Formación del anillo oxadiazol: El anillo oxadiazol se puede sintetizar mediante la ciclación de precursores apropiados, como hidrazidas y ácidos carboxílicos o sus derivados. Los reactivos comunes utilizados en este paso incluyen oxicloruro de fósforo (POCl3) y anhídrido acético.
Introducción del anillo azetidina: El anillo azetidina se puede introducir mediante reacciones de sustitución nucleofílica que involucran derivados de azetidina y electrófilos adecuados.
Ensamblaje final: El paso final implica el acoplamiento de las unidades oxadiazol y azetidina en condiciones apropiadas, a menudo utilizando catalizadores y disolventes para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 2-metil-5-(3-metilazetidin-3-il)-1,3,4-oxadiazol puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico, H2O2 en presencia de catalizadores.
Reducción: LiAlH4 en éter seco, NaBH4 en metanol o etanol.
Sustitución: Agentes halogenantes para la sustitución electrofílica, nucleófilos como aminas o tioles para la sustitución nucleofílica.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El clorhidrato de 2-metil-5-(3-metilazetidin-3-il)-1,3,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos.
Biología: Se investiga por su potencial como molécula bioactiva, incluidas las propiedades antimicrobianas y antivirales.
Medicina: Se explora por sus potenciales efectos terapéuticos, incluidas las propiedades antiinflamatorias y analgésicas.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 2-metil-5-(3-metilazetidin-3-il)-1,3,4-oxadiazol implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar mediante:
Unión a enzimas: Inhibición o activación de enzimas implicadas en diversas vías bioquímicas.
Interacción con receptores: Modulación de la actividad del receptor para producir efectos terapéuticos.
Alteración de los procesos celulares: Afectación de procesos celulares como la transducción de señales, la expresión génica y la síntesis de proteínas.
Comparación Con Compuestos Similares
El clorhidrato de 2-metil-5-(3-metilazetidin-3-il)-1,3,4-oxadiazol se puede comparar con otros compuestos similares, como:
2-Metil-5-(3-metilazetidin-3-il)-1,3,4-tiadiazol: Estructura similar pero contiene un átomo de azufre en lugar de oxígeno en el anillo.
2-Metil-5-(3-metilazetidin-3-il)-1,3,4-triazol: Contiene un átomo de nitrógeno adicional en el anillo.
2-Metil-5-(3-metilazetidin-3-il)-1,3,4-oxazol: Carece de un átomo de nitrógeno en el anillo en comparación con el oxadiazol.
La singularidad del clorhidrato de 2-metil-5-(3-metilazetidin-3-il)-1,3,4-oxadiazol radica en su combinación específica de los anillos oxadiazol y azetidina, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C7H12ClN3O |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-5-9-10-6(11-5)7(2)3-8-4-7;/h8H,3-4H2,1-2H3;1H |
Clave InChI |
JKGXYGHRVYEWLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C2(CNC2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride](/img/structure/B12311390.png)

![[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol](/img/structure/B12311397.png)

![1-([(Tert-butoxy)carbonyl]amino)-4,4-dimethylcyclohexane-1-carboxylic aci+](/img/structure/B12311407.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol](/img/structure/B12311408.png)

![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
![6-(piperidin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine dihydrochloride](/img/structure/B12311424.png)


![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)

